7-Methoxy-1H-benzo[d]azepin-2(3H)-one
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Overview
Description
7-Methoxy-1H-benzo[d]azepin-2(3H)-one is a heterocyclic compound that belongs to the class of benzazepines. This compound is characterized by a seven-membered ring fused to a benzene ring, with a methoxy group at the 7th position and a ketone group at the 2nd position. Benzazepines are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1H-benzo[d]azepin-2(3H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of 2-(2’-bromophenyl)ethynylaniline in the presence of a base can lead to the formation of the desired benzazepine structure . The reaction conditions typically involve the use of a palladium catalyst and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-1H-benzo[d]azepin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzazepine ring.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for neurological disorders and other diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Methoxy-1H-benzo[d]azepin-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it has been studied for its potential to interact with neurotransmitter receptors in the brain, influencing neuronal signaling and function .
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-3-(4-(p-tolyl)butyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol: This compound is a close analogue and has been studied for its binding affinity to GluN2B receptors.
10-Arylated 5H-dibenzo[b,f]azepines: These compounds share a similar benzazepine core structure and have been synthesized using selective hydrohalogenation methods.
Uniqueness
7-Methoxy-1H-benzo[d]azepin-2(3H)-one is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable target for synthetic and medicinal chemistry research. Further studies are needed to fully explore its applications and mechanisms of action.
Properties
Molecular Formula |
C11H11NO2 |
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Molecular Weight |
189.21 g/mol |
IUPAC Name |
7-methoxy-1,3-dihydro-3-benzazepin-2-one |
InChI |
InChI=1S/C11H11NO2/c1-14-10-3-2-8-7-11(13)12-5-4-9(8)6-10/h2-6H,7H2,1H3,(H,12,13) |
InChI Key |
CKMVSHGRMDAYIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CC(=O)NC=C2)C=C1 |
Origin of Product |
United States |
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